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Abstract

QBS10072S is an innovative, first-in-class, blood-brain barrier (BBB) penetrant
chemotherapeutic agent designed to selectively target tumors overexpressing the L-type amino
acid transporter 1 (LAT1).[1][2][3] LAT1 is highly expressed in a wide range of aggressive
cancers, including glioblastoma (GBM) and triple-negative breast cancer (TNBC), while its
expression in normal brain tissue is significantly lower.[1][4][5] This differential expression
provides a therapeutic window for targeted drug delivery. QBS10072S is a bifunctional
molecule that combines the structural features of a selective LAT1 substrate with a potent
cytotoxic tertiary N-bis(2-chloroethyl)amine domain.[1][4][6] By mimicking an aromatic amino
acid, QBS10072S is actively transported across the BBB and into cancer cells via LAT1.[2]
Once inside the cell, the cytotoxic moiety induces DNA double-strand breaks, leading to cell
cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated significant anti-tumor
efficacy in various cancer models, including those resistant to standard-of-care therapies.[4][5]
[7]1 @BS10072S is currently being investigated in Phase 2 clinical trials for the treatment of
brain metastases of breast cancer and glioblastoma.[2][8]

Introduction: The Role of LAT1 in Cancer

The L-type amino acid transporter 1 (LAT1), also known as SLC7AS5, is a transmembrane
protein responsible for the transport of large neutral amino acids, such as leucine, isoleucine,
and phenylalanine, which are essential for cell growth and proliferation.[9] Many aggressive

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15571084?utm_src=pdf-interest
https://www.benchchem.com/product/b15571084?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cytotoxic-agent-lat1-substrate-qbs10072s
https://www.biospace.com/quadriga-biosciences-announces-dosing-of-first-subject-in-phase-2-study-evaluating-qbs72s-for-brain-metastases-of-breast-cancer
https://firstwordpharma.com/story/5067275
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cytotoxic-agent-lat1-substrate-qbs10072s
https://pubmed.ncbi.nlm.nih.gov/34646647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8482806/
https://www.benchchem.com/product/b15571084?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cytotoxic-agent-lat1-substrate-qbs10072s
https://pubmed.ncbi.nlm.nih.gov/34646647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10772281/
https://www.benchchem.com/product/b15571084?utm_src=pdf-body
https://www.biospace.com/quadriga-biosciences-announces-dosing-of-first-subject-in-phase-2-study-evaluating-qbs72s-for-brain-metastases-of-breast-cancer
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cytotoxic-agent-lat1-substrate-qbs10072s
https://www.biospace.com/quadriga-biosciences-announces-dosing-of-first-subject-in-phase-2-study-evaluating-qbs72s-for-brain-metastases-of-breast-cancer
https://pubmed.ncbi.nlm.nih.gov/34646647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8482806/
https://aacrjournals.org/mct/article/20/11/2110/673234/A-Novel-Brain-Permeant-Chemotherapeutic-Agent-for
https://www.benchchem.com/product/b15571084?utm_src=pdf-body
https://www.biospace.com/quadriga-biosciences-announces-dosing-of-first-subject-in-phase-2-study-evaluating-qbs72s-for-brain-metastases-of-breast-cancer
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2017-00433
https://www.mdpi.com/1422-0067/20/10/2428
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cancers exhibit a high metabolic rate and an increased demand for these essential amino
acids. Consequently, LAT1 is frequently overexpressed in various malignancies, including
glioblastoma, breast cancer, T-cell ymphomas, and others, and its high expression is often
correlated with a poor prognosis.[2][6][10]

In normal brain tissue, LAT1 expression is primarily localized to the blood-brain barrier, where it
facilitates the transport of essential amino acids into the brain.[1][4] However, its expression in
healthy brain cells is significantly lower than in brain tumors.[1][4] This differential expression
pattern makes LAT1 an attractive target for the development of cancer therapeutics that can
selectively target tumor cells while minimizing toxicity to normal tissues.[1][4][11]

QBS10072S: Mechanism of Action

QBS10072S is a novel chemical entity that leverages the overexpression of LAT1 on cancer
cells for targeted drug delivery.[4] It is a bifunctional molecule composed of two key domains:

e A LAT1-Substrate Domain: This portion of the molecule mimics the structure of an aromatic
3-amino acid, allowing it to be recognized and transported by LAT1.[6]

e A Cytotoxic Domain: This domain consists of a tertiary N-bis(2-chloroethyl)amine, a potent
DNA alkylating agent.[1][4][6]

The proposed mechanism of action for QBS10072S is a multi-step process:

o Systemic Administration and BBB Penetration: Following intravenous administration,
QBS10072S circulates in the bloodstream and utilizes LAT1 expressed on the BBB to
actively transport into the brain.[1][8]

o Selective Tumor Cell Uptake: Once in the brain, QBS10072S is preferentially taken up by
cancer cells that overexpress LAT1.[1][6]

 Induction of DNA Damage: Inside the tumor cell, the cytotoxic domain of QBS10072S binds
to DNA, causing double-strand breaks.[2]

» Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and
ultimately leads to programmed cell death (apoptosis).[1]
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QBS10072S Mechanism of Action
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Preclinical Data
In Vitro Studies

LAT1 Selectivity: Transport assays using isogenic LLC-PK1 cells expressing either LAT1 or
LAT2 demonstrated that QBS10072S is 50-fold more selective for LAT1 (IC50 = 21 uM)
compared to LAT2 (IC50 = 1100 puM).[5]

Cell Viability: QBS10072S has shown potent cytotoxic effects in a dose-dependent manner
against various cancer cell lines, including glioblastoma and aggressive T-cell lymphomas.[4]
[6] In LAT1-expressing cells, QBS10072S was 5.5 times more potent at suppressing cell
viability compared to cells with low LAT1 expression.[5]

MGMT-Independent Activity: Unlike the standard-of-care chemotherapy for GBM,
temozolomide (TMZ), the cytotoxicity of QBS10072S is independent of the expression of the
DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[4][5] This suggests
that QBS10072S may be effective in treating TMZ-resistant tumors.[4][5]

fienI(IeIModel Assay Endpoint Result Reference
LLC-PK1-LAT1 Transport Assay IC50 21 uM [5]
LLC-PK1-LAT2 Transport Assay IC50 1100 pM [5]
LAT1-high cells Cell Viability EC50 1.0 uyM [5]
LAT1-low cells Cell Viability EC50 5.5 uM [5]

In Vivo Studies

¢ Glioblastoma Models: In orthotopic glioblastoma xenograft models, treatment with

QBS10072S significantly delayed tumor growth and prolonged the survival of the animals
compared to vehicle-treated controls.[4][5] A study using the U251 orthotopic model showed
a 95% tumor growth inhibition with QBS10072S treatment.[5] The median survival time
increased from 37 days in the vehicle group to 70 days in the QBS10072S-treated group.[5]

o Triple-Negative Breast Cancer Brain Metastasis: In a mouse model of TNBC brain

metastasis, QBS10072S was well-tolerated, delayed tumor growth, and reduced
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leptomeningeal dissemination, leading to a significant extension of survival.[7]

e T-Cell Lymphoma Models: In vivo studies in T-cell lymphoma cell lines also demonstrated the
anti-tumor effects of QBS10072S.[6]

Cancer Model Dosing Regimen Key Findings Reference

95% tumor growth
U251 Glioblastoma 10 mg/kg IV, once a inhibition; Median
Xenograft week for 6 weeks survival increased

from 37 to 70 days

Significant reduction
TNBC Brain 8 mg/kg IV, once a in intracranial tumor 7]

Metastasis week for 9 weeks growth; Increased

overall survival

Significant reduction
TNBC Brain 8 mg/kg IP, twice a in intracranial tumor 7]

Metastasis week for 9 weeks growth; Increased

overall survival

Clinical Development

QBS10072S has progressed to clinical trials. A Phase 1 dose-escalation study in patients with
metastatic cancer was initiated to evaluate the safety and tolerability of QBS10072S.[3][12]
Currently, QBS10072S is being evaluated in two Phase 2 clinical trials:

e Brain Metastases of Breast Cancer: A Phase 2 study is evaluating the efficacy of
QBS10072S in treating brain metastases of breast cancers.[2]

o Glioblastoma: The INSIGhT study, a Phase 2 trial, is investigating QBS10072S as a potential
treatment for glioblastoma.[2]

Experimental Protocols
In Vitro Cell Viability Assay
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Cell Viability Assay Workflow

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density
and allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of QBS10072S or a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard
cell culture conditions.

Viability Assessment: Cell viability is assessed using a commercially available assay, such as
the WST-1 or CellTiter-Glo assay, following the manufacturer's instructions.[4]
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o Data Analysis: The absorbance or luminescence is measured using a plate reader, and the
data is analyzed to determine the half-maximal inhibitory concentration (IC50) or half-
maximal effective concentration (EC50).

Orthotopic Glioblastoma Xenograft Model

Implant luciferase-expressing
glioblastoma cells into the
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Monitor tumor growth using
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:
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and control groups

'
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control via the specified route
and schedule

:

Continue to monitor tumor size and
overall survival

Analyze tumor growth inhibition

and survival data

Click to download full resolution via product page

Orthotopic Xenograft Model Workflow

o Cell Implantation: Luciferase-expressing glioblastoma cells are stereotactically implanted into
the brains of immunodeficient mice.
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e Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence
imaging.

e Randomization and Treatment: Once tumors are established, mice are randomized into
treatment and control groups. QBS10072S or a vehicle control is administered according to
the specified dosing regimen (e.g., intravenously or intraperitoneally).[5][7]

» Efficacy Evaluation: Tumor size and overall survival are monitored throughout the study.[4][5]

» Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated and
statistically analyzed.

Conclusion

QBS10072S represents a promising new therapeutic strategy for the treatment of aggressive
and difficult-to-treat cancers that overexpress LATL1. Its ability to cross the blood-brain barrier
and selectively target cancer cells, including those resistant to current therapies, addresses a
significant unmet medical need. The ongoing Phase 2 clinical trials will provide further insights
into the clinical potential of this novel LAT1-targeted therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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